Anemonin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

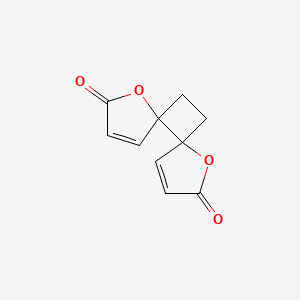

Anemonin is a tri-spirocyclic dibutenolide natural product found in members of the buttercup family (Ranunculaceae) such as Ranunculus bulbosus, Ranunculus ficaria, Ranunculus sardous, Ranunculus sceleratus, and Clematis hirsutissima . It was originally isolated in 1792 by M. Heyer . This compound is the dimerization product of the toxin protothis compound . This compound is known for its unique biological properties, including its potential as an anti-inflammatory and cosmetic agent .

Wissenschaftliche Forschungsanwendungen

Anemonin has a wide range of scientific research applications:

Wirkmechanismus

Zukünftige Richtungen

Anemonin has shown significant antileishmanial activity with IC 50 values of 1.33 nM and 1.58 nM against promastigotes and 1.24 nM and 1.91 nM against amastigotes of L. aethiopica and L. donovani, respectively . This suggests that this compound could be a potential candidate for the treatment of leishmaniasis and schistosomiasis . Furthermore, this compound has been found to alleviate nerve injury after cerebral ischemia , indicating its potential in treating neurodegenerative diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Anemonin can be synthesized from protothis compound through a photochemical process. The dimerization of protothis compound in the presence of radiation from a mercury lamp yields this compound with a 75% yield .

Industrial Production Methods: The extraction of this compound from natural sources involves the use of plants from the Ranunculaceae family. For instance, the extraction from Ranunculus japonicus involves optimizing conditions such as the concentration of sodium chloride, extraction times, and drying temperature. The best conditions for extraction include using 15% sodium chloride, four extraction cycles, and drying at 60 degrees Celsius under 0.08 Mpa pressure . Another method involves using Pulsatilla chinensis as the source, with methanol extraction being the most effective .

Analyse Chemischer Reaktionen

Types of Reactions: Anemonin undergoes various chemical reactions, including photochemical dimerization, oxidation, and reduction.

Common Reagents and Conditions:

Photochemical Dimerization: Protothis compound dimerizes to form this compound under the influence of radiation from a mercury lamp.

Oxidation and Reduction:

Major Products: The primary product of the photochemical dimerization of protothis compound is this compound .

Vergleich Mit ähnlichen Verbindungen

Protoanemonin: The precursor to this compound, formed from the enzymatic cleavage of ranunculin.

Ranunculin: A glycoside that, upon enzymatic cleavage, releases protothis compound.

Uniqueness of this compound: this compound is unique due to its tri-spirocyclic structure and its formation through a highly selective photochemical dimerization process. Its biological properties, such as anti-inflammatory and neuroprotective effects, further distinguish it from similar compounds .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Anemonin involves the conversion of a starting material, 2,4,5-trimethoxybenzoic acid, to the final product through a series of reactions.", "Starting Materials": [ "2,4,5-trimethoxybenzoic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Sulfuric acid", "Potassium permanganate", "Sodium sulfite", "Sodium hydrogensulfite", "Sodium chloride", "Ethanol" ], "Reaction": [ "Step 1: 2,4,5-trimethoxybenzoic acid is reacted with sodium hydroxide in methanol to form the corresponding sodium salt.", "Step 2: The sodium salt is then acidified with hydrochloric acid to obtain the free acid.", "Step 3: The free acid is then reacted with acetic anhydride and sulfuric acid to form the corresponding anhydride.", "Step 4: The anhydride is then hydrolyzed with sodium bicarbonate to form the corresponding acid.", "Step 5: The acid is then oxidized with potassium permanganate to form the corresponding ketone.", "Step 6: The ketone is then reduced with sodium sulfite and sodium hydrogensulfite to form the corresponding alcohol.", "Step 7: The alcohol is then treated with hydrochloric acid and sodium chloride to form the corresponding chloride salt.", "Step 8: The chloride salt is then treated with ethanol to form Anemonin." ] } | |

CAS-Nummer |

508-44-1 |

Molekularformel |

C10H8O4 |

Molekulargewicht |

192.17 g/mol |

IUPAC-Name |

(5S,6S)-4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione |

InChI |

InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2/t9-,10-/m1/s1 |

InChI-Schlüssel |

JLUQTCXCAFSSLD-NXEZZACHSA-N |

Isomerische SMILES |

C1C[C@@]2([C@@]13C=CC(=O)O3)C=CC(=O)O2 |

SMILES |

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |

Kanonische SMILES |

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.